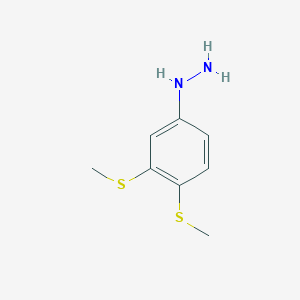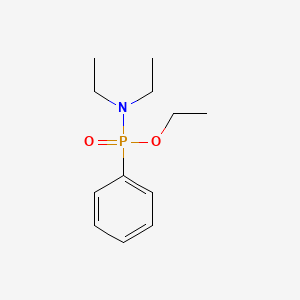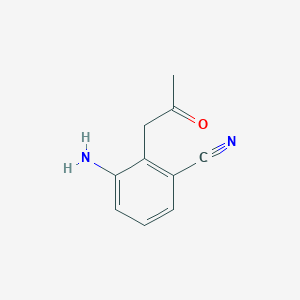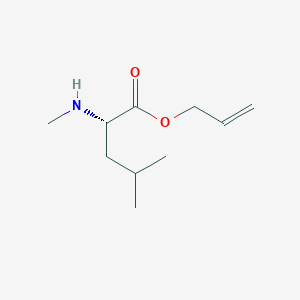
(3,4-Bis(methylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Bis(methylthio)phenyl)hydrazine is an organic compound with the molecular formula C8H12N2S2 It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(methylthio)phenyl)hydrazine typically involves the reaction of 3,4-dimethylthiophenylamine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3,4-Bis(methylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenylhydrazines, and various amine derivatives.
Scientific Research Applications
(3,4-Bis(methylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3,4-Bis(methylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved in its action include oxidative stress induction and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethylphenyl)hydrazine: Lacks the methylthio groups, resulting in different chemical properties.
(3,4-Dimethoxyphenyl)hydrazine: Contains methoxy groups instead of methylthio groups, leading to variations in reactivity and applications.
Uniqueness
(3,4-Bis(methylthio)phenyl)hydrazine is unique due to the presence of two methylthio groups, which impart distinct chemical and biological properties. These groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H12N2S2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
[3,4-bis(methylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2S2/c1-11-7-4-3-6(10-9)5-8(7)12-2/h3-5,10H,9H2,1-2H3 |
InChI Key |
JLWJEDWCXMNRPA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)NN)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)

![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)



![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)





